molecular formula C16H21N3O2S B2795466 N-ethyl-2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide CAS No. 923163-55-7

N-ethyl-2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide

Cat. No.: B2795466
CAS No.: 923163-55-7
M. Wt: 319.42
InChI Key: XKMBXMXCVFUVHD-UHFFFAOYSA-N
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Description

N-ethyl-2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C16H21N3O2S and its molecular weight is 319.42. The purity is usually 95%.
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Biological Activity

N-ethyl-2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide, a synthetic organic compound, is part of the imidazole derivatives family. Its unique structure positions it as a potential candidate for various biological applications, particularly in pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C16H21N3O2S
Molecular Weight 347.42 g/mol
CAS Number 923163-55-7
IUPAC Name This compound

The compound features a hydroxymethyl group and a thioether moiety, which may contribute to its biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring plays a crucial role in its pharmacological effects by modulating various biological pathways, including:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, attributed to its ability to disrupt bacterial cell membranes.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound appears to reduce the production of pro-inflammatory cytokines, indicating its potential in treating inflammatory diseases.

Antimicrobial Activity

A study evaluated the efficacy of this compound against several bacterial strains. Results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Studies

In vitro assays demonstrated that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to the induction of apoptosis and modulation of key signaling pathways, including the PI3K/Akt pathway.

Anti-inflammatory Effects

Research highlighted its ability to suppress lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in macrophages, showcasing its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other imidazole derivatives:

CompoundActivity TypeKey Findings
N-benzylimidazole AntimicrobialEffective against Gram-positive bacteria
N-methylimidazole AnticancerInduces apoptosis in leukemia cells
N-propylimidazole Anti-inflammatoryReduces TNF-alpha production

Properties

IUPAC Name

N-ethyl-2-[5-(hydroxymethyl)-2-[(3-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-3-17-15(21)9-19-14(10-20)8-18-16(19)22-11-13-6-4-5-12(2)7-13/h4-8,20H,3,9-11H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMBXMXCVFUVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C(=CN=C1SCC2=CC=CC(=C2)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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